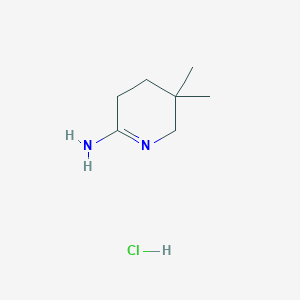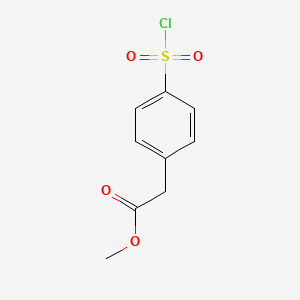![molecular formula C16H23N3O4 B1343311 N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide CAS No. 950596-59-5](/img/structure/B1343311.png)
N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide” is a chemical compound with the molecular formula C16H23N3O4 . It has a molecular weight of 321.37200 .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of 3,4-dihydroxy benzaldehyde with the bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde. This is then converted to give 3,4- bis (2-methoxyethoxy)-benzonitrile. Upon further nitration, 4,5- bis (2-methoxyethoxy)-2-nitrobenzonitrile is obtained. Nitro reduction of this compound yields 2-amino-4,5-bis (2-methoxyethoxy)benzonitrile. Formylation of this compound yields N’- [2-cyano-4,5-bis (2-methoxyethoxy)phenyl]-N,N-dimethylformamidine .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with a cyano group and two 2-methoxyethoxy groups attached to it .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The unique molecular structure of this compound enables it to exhibit remarkable stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 321.37200 and a molecular formula of C16H23N3O4 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of compounds, including N-l,N′-(n + 2)-bis[3-cyano(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]alkanediamides, have been synthesized and tested for biological activity. These compounds were synthesized by acylating 4,5-dimethyl-2-amino-3-cyano(ethoxycarbonyl)thiophenes with dicarboxylic acid dichloroanhydrides. Biological tests indicated that these bisamides possess anti-inflammatory and analgesic (non-narcotic) activities, underscoring the potential therapeutic applications of such compounds (Avakyan et al., 2005).
Nano-Structured Material Recovery
Research into N,N-bis(2-hydroxybenzyl)alkylamines, which share a similar structure to the compound , has led to the development of novel ligands for rare earth metal ions like cerium(III). The complexation of these ligands with cerium(III) and subsequent thermal decomposition resulted in the formation of single-phase ceria (CeO2), a material of interest due to its widespread applications in catalysis, fuel cells, and UV absorbers (Veranitisagul et al., 2011).
Photoluminescent Properties
Compounds with structural similarities to N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzene, have been synthesized and analyzed for their photoluminescent properties. These compounds exhibit strong photoluminescence, with the potential for excimer formation, indicating their suitability for applications in optoelectronics and light-emitting devices (Lowe & Weder, 2002).
Propiedades
IUPAC Name |
N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-19(2)12-18-14-10-16(23-8-6-21-4)15(9-13(14)11-17)22-7-5-20-3/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJSDPMXDPYMCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=C(C=C1C#N)OCCOC)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635827 |
Source


|
| Record name | N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950596-59-5 |
Source


|
| Record name | N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)











![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)
